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molecular formula C13H9ClN2O B8289790 5-(3-chlorophenoxy)-1H-indazole

5-(3-chlorophenoxy)-1H-indazole

Cat. No. B8289790
M. Wt: 244.67 g/mol
InChI Key: NULBLHOMVINQCW-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

4-(3-Chloro-phenoxy)-2-methyl-phenylamine (0.87 g, 3.74 mmol) was dissolved in chloroform. Ac2O (0.878 g, 8.61 mmol) was then added dropwise over 10 min at 0° C. and the mixture was stirred for 1 h at 25° C. Potassium acetate (110 mg, 1.12 mmol) and t-butyl nitrite (829 mg, 8.05 mmol) were added to the reaction mixture and the mixture was heated at 80° C. for 16 h. This mixture was then concentrated, conc. HBr was added and the mixture was stirred for 16 h at 25° C. The pH of the mixture was adjusted to pH 7 using KOH solution and the resulting mixture was extracted with EtOAc (3×50 mL). The organic phase was washed with brine (3×10 mL), dried over sodium sulfate and concentrated. The residue was purified by column chromatography (11% EtOAc in hexanes) to afford 5-(3-chloro-phenoxy)-1H-indazole (152 mg, 17%). MS (M+H)+=245; 1H NMR (CDCl3) δ: 8.03 (s, 1H), 7.50 (d, J=8.7 Hz, 1H), 7.37 (br.s., 1H), 7.21 (d, J=6.18 Hz, 1H), 7.16 (dd, J=6.5, 1.1 Hz, 1H); 7.08 (d, J=5.8 Hz, 1H), 6.93 (br.s., 1H), 6.86 (d, J=6.0 Hz, 1H).
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.878 g
Type
reactant
Reaction Step Two
Name
Potassium acetate
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
829 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([CH3:13])[CH:7]=1.CC(OC(C)=O)=O.C([O-])(=O)C.[K+].[N:29](OC(C)(C)C)=O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[CH:7]=[C:8]2[C:9](=[CH:10][CH:11]=1)[NH:12][N:29]=[CH:13]2 |f:2.3|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
ClC=1C=C(OC2=CC(=C(C=C2)N)C)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.878 g
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Three
Name
Potassium acetate
Quantity
110 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
829 mg
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
This mixture was then concentrated
ADDITION
Type
ADDITION
Details
conc. HBr was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 h at 25° C
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (11% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(OC=2C=C3C=NNC3=CC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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